N6,N6-Dimethyl-1H-purine-6,8-diamine
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Overview
Description
N6,N6-Dimethyl-1H-purine-6,8-diamine, also known as N6,N6-dimethyladenine, is a derivative of adenine, a purine base found in nucleic acids. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the purine ring. It has a molecular formula of C7H9N5 and a molecular weight of 163.1799 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6-Dimethyl-1H-purine-6,8-diamine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N6,N6-Dimethyl-1H-purine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6,N6-dimethyladenine oxides, while reduction can produce N6,N6-dimethyladenine amines .
Scientific Research Applications
N6,N6-Dimethyl-1H-purine-6,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N6,N6-Dimethyl-1H-purine-6,8-diamine involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biological pathways, including DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound of N6,N6-Dimethyl-1H-purine-6,8-diamine.
N6-Methyladenine: A similar compound with only one methyl group at the sixth position.
N6,N6-Diethyladenine: A derivative with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
6-N,6-N-dimethyl-7H-purine-6,8-diamine |
InChI |
InChI=1S/C7H10N6/c1-13(2)6-4-5(9-3-10-6)12-7(8)11-4/h3H,1-2H3,(H3,8,9,10,11,12) |
InChI Key |
YJUNMCCYAXBBPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC(=N2)N |
Origin of Product |
United States |
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